molecular formula C18H34BNO2SSi B12325056 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester

2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester

Cat. No.: B12325056
M. Wt: 367.4 g/mol
InChI Key: ZNEZXNSVTBKUIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of a thiazole derivative with a boronic acid or boronic ester under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the thiazole derivative is coupled with a boronic acid pinacol ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Radical Initiators: Used in protodeboronation reactions.

Major Products Formed

    Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.

    Deboronated Thiazole Derivatives: Formed in protodeboronation reactions.

Scientific Research Applications

2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester has numerous applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the triisopropylsilyl group in 2-(Triisopropylsilyl)thiazole-5-boronic acid pinacol ester provides enhanced stability and reactivity compared to similar compounds. This makes it a more versatile reagent in various chemical transformations, particularly in Suzuki–Miyaura coupling reactions.

Properties

Molecular Formula

C18H34BNO2SSi

Molecular Weight

367.4 g/mol

IUPAC Name

tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]silane

InChI

InChI=1S/C18H34BNO2SSi/c1-12(2)24(13(3)4,14(5)6)16-20-11-15(23-16)19-21-17(7,8)18(9,10)22-19/h11-14H,1-10H3

InChI Key

ZNEZXNSVTBKUIP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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